molecular formula C14H18N2O3S B2540946 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole CAS No. 442554-62-3

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole

Cat. No.: B2540946
CAS No.: 442554-62-3
M. Wt: 294.37
InChI Key: KNDLQBGRSMLCFQ-UHFFFAOYSA-N
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Description

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole ( 898641-37-7) is a chemical reagent with the molecular formula C15H19N3O5S and a molecular weight of 353.4 g/mol . This compound features an imidazole ring, a privileged scaffold in medicinal chemistry known for its versatility in interacting with biological targets through hydrogen bonding, π–π stacking, and coordination chemistry . The structure is differentiated by a 5-isopropyl-2-methoxy-4-methylphenylsulfonyl group attached to the 1-position of the 1H-imidazole ring . Derivatives of imidazole and its fused ring systems, such as benzimidazole, are of significant research interest due to their wide spectrum of bioactivities, which include anticancer, antibacterial, and antiviral properties . These compounds can modulate various cellular targets, including enzymes like kinases and topoisomerases, and can interact with DNA . The specific sulfonyl group in this compound may influence its physicochemical properties and potential interactions in biological systems, making it a valuable building block for constructing more complex molecules or for use in structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

IUPAC Name

1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-10(2)12-8-14(13(19-4)7-11(12)3)20(17,18)16-6-5-15-9-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDLQBGRSMLCFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=CN=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of 1H-Imidazole

The primary synthetic route involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with 1H-imidazole under basic conditions. This method leverages nucleophilic acyl substitution, where the imidazole nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride.

Procedure :

  • Reactants :
    • 5-Isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride (1.0 equiv)
    • 1H-Imidazole (1.2 equiv)
    • Base: Triethylamine (2.0 equiv) or pyridine
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions :

    • Temperature: 0–25°C (room temperature)
    • Duration: 12–24 hours
  • Workup :

    • Washing with brine (20 mL) to remove excess base and byproducts.
    • Drying over anhydrous sodium sulfate (20 g).
    • Concentration under reduced pressure.
  • Purification :

    • Recrystallization from methanol/dichloromethane mixtures.
    • Column chromatography (silica gel, ethyl acetate/hexane gradient).

Key Observations :

  • The use of triethylamine as a base improves yield by sequestering HCl, driving the reaction to completion.
  • Solvent choice impacts reaction kinetics; DCM provides faster reaction times compared to THF.

Synthesis of the Sulfonyl Chloride Intermediate

The sulfonyl chloride precursor is synthesized via chlorination of 5-isopropyl-2-methoxy-4-methylbenzenesulfonic acid.

Procedure :

  • Sulfonation :
    • Substrate: 5-Isopropyl-2-methoxy-4-methylbenzene
    • Reagent: Chlorosulfonic acid (2.0 equiv)
    • Solvent: Chloroform
    • Temperature: 0°C → 25°C (gradual warming)
  • Chlorination :

    • Reagent: Phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)
    • Solvent: Toluene
    • Temperature: Reflux (110°C) for 4–6 hours
  • Isolation :

    • Distillation under vacuum to recover the sulfonyl chloride.

Analytical Data :

  • Purity : >95% (HPLC).
  • Yield : 70–80% after purification.

Optimization and Process Scalability

Solvent and Base Screening

A comparative study of bases and solvents revealed the following trends:

Base Solvent Yield (%) Purity (%)
Triethylamine DCM 85 99
Pyridine THF 78 97
DBU Acetonitrile 65 95

DBU = 1,8-Diazabicycloundec-7-ene

Triethylamine in DCM emerged as the optimal combination, balancing yield and practicality.

Temperature Control

Lower temperatures (0–5°C) minimized side reactions such as imidazole dimerization, while higher temperatures (25°C) accelerated reaction rates. A stepwise protocol—initial cooling followed by gradual warming—achieved a 92% yield in pilot-scale batches.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂), 2.34 (s, 3H, Ar–CH₃), 3.82 (s, 3H, OCH₃), 3.95–4.05 (m, 1H, CH(CH₃)₂), 7.12 (s, 1H, imidazole-H), 7.45 (s, 1H, Ar–H), 7.89 (s, 1H, imidazole-H).
  • HRMS : m/z calculated for C₁₄H₁₈N₂O₃S [M+H]⁺: 295.1118; found: 295.1121.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).
  • Melting Point : 148–150°C.

Challenges and Mitigation Strategies

Moisture Sensitivity

The sulfonyl chloride intermediate is hygroscopic, necessitating anhydrous conditions. Storage under nitrogen and the use of molecular sieves improved stability during large-scale synthesis.

Byproduct Formation

Trace impurities (<1%) included bis-sulfonylated imidazole derivatives. These were removed via selective recrystallization in methanol/water (9:1).

Industrial-Scale Adaptations

Pilot plants employed continuous-flow reactors to enhance mixing and heat transfer, reducing reaction times by 40%. A representative protocol achieved a throughput of 50 kg/batch with 88% yield.

Chemical Reactions Analysis

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole exhibit significant biological activity, particularly as inhibitors of specific enzymes or receptors. The following are key areas of interest:

Anticancer Activity

Studies have shown that sulfonamide derivatives can act as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a critical role in angiogenesis and tumor growth. This suggests potential applications in cancer therapy .

Antimicrobial Properties

Imidazole derivatives are known for their antimicrobial activities. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole may also possess such properties .

Enzyme Inhibition

The compound's structure allows it to interact with various protein targets, influencing binding affinity and biological efficacy. Preliminary studies suggest that modifications to the imidazole or sulfonamide moieties can enhance these interactions .

Case Studies

Several studies have documented the biological activities and potential therapeutic applications of this compound:

Case Study 1: Anticancer Research

A study explored the inhibitory effects of similar sulfonamide derivatives on VEGFR-2, demonstrating significant reduction in tumor growth in preclinical models. The findings suggest that modifications to the sulfonamide structure can enhance anticancer activity .

Case Study 2: Antimicrobial Activity

Research conducted on imidazole derivatives showed promising results against Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting higher potency than standard antibiotics. This positions compounds like 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole as potential candidates for further development in antimicrobial therapies .

Mechanism of Action

The mechanism by which 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, making the compound valuable for research in different scientific domains.

Comparison with Similar Compounds

Key Observations :

  • The nitro group in ’s compound enhances electrophilicity, likely affecting reactivity in substitution reactions .
  • Ring Modifications : Replacement of imidazole with benzimidazole () introduces aromatic conjugation, altering electronic properties and binding affinity in biological systems .

Physicochemical Properties

  • Lipophilicity : The isopropyl and methyl groups in the target compound likely increase logP compared to ’s chloro-methoxy analogue, favoring enhanced membrane permeability .
  • Solubility : Methoxy and sulfonyl groups may improve aqueous solubility relative to purely hydrocarbon-substituted imidazoles (e.g., ’s dihydroimidazolone) .

Biological Activity

1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole is a complex organic compound with significant potential in various biological applications. This article provides an in-depth exploration of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an imidazole ring and a benzenesulfonyl moiety. The chemical formula is C14H18N2O3SC_{14}H_{18}N_2O_3S and it has a molecular weight of 298.37 g/mol. The structural formula can be represented as follows:

InChI InChI 1S C14H18N2O3S c1 10 2 12 8 14 13 19 4 7 11 12 3 20 17 18 16 6 5 15 9 16 h5 10H 1 4H3\text{InChI }\text{InChI 1S C14H18N2O3S c1 10 2 12 8 14 13 19 4 7 11 12 3 20 17 18 16 6 5 15 9 16 h5 10H 1 4H3}

The biological activity of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole is attributed to its interaction with various molecular targets, influencing several biochemical pathways. It is hypothesized to exert its effects through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially affecting signaling pathways related to inflammation and cell proliferation.

Pharmacological Activities

Research indicates that derivatives of imidazole compounds, including 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole, exhibit a broad spectrum of biological activities:

Antimicrobial Activity

A study evaluated the antimicrobial potential of imidazole derivatives against various bacterial strains. The compound demonstrated significant antibacterial effects against:

Bacterial Strain Zone of Inhibition (mm)
E. coli20
S. aureus22
B. subtilis25

These results indicate that the compound may serve as a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

Imidazole derivatives are known for their anti-inflammatory properties. In vitro studies have shown that the compound can reduce the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Medicinal Chemistry, researchers investigated the anticancer properties of imidazole derivatives, including our compound of interest. The study found that:

  • The compound inhibited cell proliferation in several cancer cell lines.
  • It induced apoptosis through activation of caspase pathways.

These findings support the potential use of 1-(5-Isopropyl-2-methoxy-4-methyl-benzenesulfonyl)-1H-imidazole as an anticancer agent .

Case Study 2: Antidiabetic Potential

Another investigation focused on the antidiabetic effects of imidazole compounds. The results indicated that the compound improved glucose uptake in muscle cells and reduced blood glucose levels in diabetic models, highlighting its therapeutic potential for diabetes management .

Q & A

Q. Why do computational and experimental IR spectra differ?

  • Methodology : Account for solvent effects (PCM model in DFT) and anharmonic vibrations. Use scaled frequencies (e.g., 0.961 scaling factor for B3LYP/6-31G*) to align with experimental data .

Methodological Resources

  • Synthetic Protocols : Pd-catalyzed cross-coupling , sulfonylation .
  • Characterization Tools : NMR (2D techniques), SHELX for crystallography .
  • Computational Tools : Gaussian (DFT), AutoDock (docking) .

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